(S)-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a difluoromethyl group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethyl)-2-fluorobenzaldehyde and (S)-alaninol.
Reaction Conditions: The key steps involve reductive amination and subsequent reduction reactions. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (S)-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its chiral nature and functional groups.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials, contributing to the development of new technologies and products.
Mechanism of Action
The mechanism of action of (S)-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
®-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol: The enantiomer of the compound, which may exhibit different biological activities and properties.
3-amino-3-(4-(trifluoromethyl)-2-fluorophenyl)propan-1-ol: A similar compound with a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical and biological properties.
3-amino-3-(4-(difluoromethyl)-2-chlorophenyl)propan-1-ol: A compound with a chlorine substituent, which may affect its reactivity and applications.
Uniqueness
(S)-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol stands out due to its specific combination of functional groups and chiral nature, making it a valuable compound for various scientific and industrial applications. Its unique structure allows for diverse chemical modifications and interactions, contributing to its versatility and potential in research and development.
Properties
Molecular Formula |
C10H12F3NO |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
(3S)-3-amino-3-[4-(difluoromethyl)-2-fluorophenyl]propan-1-ol |
InChI |
InChI=1S/C10H12F3NO/c11-8-5-6(10(12)13)1-2-7(8)9(14)3-4-15/h1-2,5,9-10,15H,3-4,14H2/t9-/m0/s1 |
InChI Key |
FKVOFDQJVSCRNU-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)F)F)[C@H](CCO)N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.